Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide
Description
Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide is a boron-containing organometallic compound characterized by a tetrahydrofuran (oxolane) ring substituted with a ketone group at position 5 and a trifluoroborate anion complexed with potassium. Its molecular formula is C₄H₅BF₃KO₂, with a calculated exact molecular weight of 215.01 g/mol (similar to ’s methoxypyridine analog) . The 5-oxooxolan-3-yl group introduces both steric and electronic effects, making it distinct from other trifluoroborate salts.
Properties
IUPAC Name |
potassium;trifluoro-(5-oxooxolan-3-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3O2.K/c6-5(7,8)3-1-4(9)10-2-3;/h3H,1-2H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBFIWQIRVJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC(=O)OC1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1326317-69-4 | |
| Record name | potassium trifluoro(5-oxooxolan-3-yl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide typically involves the reaction of 5-oxooxolane-3-boronic acid with potassium trifluoroborate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: It can be reduced to form boron-hydride complexes.
Substitution: The trifluoroborate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boron-hydride complexes .
Scientific Research Applications
Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide involves its interaction with molecular targets through the trifluoroborate group. This group can form stable complexes with various metal ions and organic molecules, facilitating a range of chemical transformations. The compound’s unique reactivity is attributed to the electron-withdrawing nature of the trifluoroborate group, which enhances its ability to participate in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Trifluoroborates with Oxygenated Substituents
Potassium trifluoro(oxolan-3-yl)boranuide (CAS 1391850-45-5)
- Structure : Tetrahydrofuran-3-yl group without a ketone.
- Molecular Formula : C₄H₇BF₃KO.
Potassium trifluoro(3-oxocyclobutyl)boranuide
Aromatic and Heteroaromatic Trifluoroborates
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)boranuide
- Structure : Pyrimidine ring with a methylthio group.
- Molecular Formula : C₅H₅BF₃KN₂S.
- Key Differences: The aromatic pyrimidine ring enhances resonance stabilization, improving thermal stability but reducing solubility in non-polar solvents compared to the non-aromatic oxolane system .
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide
- Structure : Thiadiazole ring with a methyl group.
- Molecular Formula : C₃H₃BF₃KN₂S.
Physicochemical Properties and Stability
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s ketone group increases polarity compared to non-oxygenated analogs, affecting solubility and intermolecular interactions.
- Thiadiazole derivatives exhibit higher topological polar surface area (PSA) due to nitrogen and sulfur atoms, suggesting greater hydrophilicity .
Biological Activity
Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and relevant case studies, highlighting key research findings.
Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is characterized by its trifluoroborate structure, which contributes to its reactivity and biological potential. The compound can be synthesized through various methodologies involving organotrifluoroborates, which have been shown to participate in diverse chemical reactions including nucleophilic substitutions and oxidations.
Synthesis Overview:
- Reagents: Typically involves potassium salts of trifluoroborates.
- Conditions: Reactions may require specific conditions such as temperature control and light exposure for optimal yields.
Biological Activity
The biological activity of potassium trifluoro-(5-oxooxolan-3-yl)boranuide has been explored mainly in the context of its efficacy against certain pathogens, including those responsible for diseases like Leishmaniasis. The compound's structural features allow it to interact with biological systems effectively.
The exact mechanism through which potassium trifluoro-(5-oxooxolan-3-yl)boranuide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with specific biochemical pathways involved in pathogen metabolism or cellular processes.
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds, providing insights into the potential applications of potassium trifluoro-(5-oxooxolan-3-yl)boranuide.
- Leishmania Inhibition:
- Oxidation Reactions:
- Synthetic Utility:
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions for Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Room temperature, aqueous workup | 96 |
| Oxidation with Oxone® | 2 min reaction time | 99 |
| Azido-Alkynylation | Photoredox conditions | 74 |
Q & A
Basic: What are the standard synthetic protocols for preparing potassium trifluoro-(5-oxooxolan-3-yl)boranuide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions using tetrahydrofuran (THF)-derived precursors. For example, a boronate ester intermediate (e.g., 5-oxooxolan-3-yl trifluoroborate) is reacted with potassium salts under anhydrous conditions. Key steps include:
- Precursor Preparation : THF derivatives with a ketone group at position 5 are functionalized with a boronate group at position 3 via lithiation or Grignard reactions .
- Salt Formation : The boronate ester is treated with KHF₂ or K₂CO₃ to yield the potassium salt .
- Characterization : Intermediates are monitored via thin-layer chromatography (TLC) , and final products are validated using ¹⁹F NMR (δ ≈ -140 to -150 ppm for BF₃ groups) and IR spectroscopy (B-F stretching at ~1400 cm⁻¹) .
Basic: What spectroscopic and crystallographic methods are critical for confirming the structure of this boranuide complex?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the oxolane ring (e.g., 5-oxo group at ~2.5 ppm in ¹H NMR) and boron-bound protons .
- ¹⁹F NMR : A singlet near -145 ppm confirms trifluoroborate symmetry .
- X-Ray Crystallography : SHELX programs (e.g., SHELXL) resolve boron coordination geometry. The 5-oxo group induces planarity in the oxolane ring, confirmed via bond-length analysis .
- Elemental Analysis : Quantify K⁺ content via ICP-MS to ensure stoichiometry .
Advanced: How can researchers optimize reaction yields when synthesizing this compound, given competing side reactions?
Methodological Answer:
- Solvent Selection : Anhydrous THF or DME minimizes hydrolysis of the trifluoroborate group .
- Temperature Control : Reactions at -78°C reduce side products from oxolane ring-opening .
- Purification : Column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) isolates the product, while recrystallization in ethanol removes potassium salts .
- Kinetic Monitoring : Use in-situ ¹⁹F NMR to detect intermediates and adjust reaction times .
Advanced: What role does the 5-oxooxolan-3-yl group play in Suzuki-Miyaura cross-coupling reactions, and how does it compare to other boronate esters?
Methodological Answer:
- Steric and Electronic Effects : The 5-oxo group increases electrophilicity at the boron center, enhancing transmetallation rates. However, steric hindrance from the oxolane ring may reduce reactivity with bulky aryl halides .
- Comparative Studies : Unlike phenyltrifluoroborates, this compound’s cyclic ether backbone improves solubility in polar aprotic solvents (e.g., DMF), enabling reactions under milder conditions .
- Mechanistic Insights : DFT studies suggest the 5-oxo group stabilizes the transition state via keto-enolate tautomerism, as observed in related boronates .
Advanced: How do stability and decomposition pathways of this compound affect its utility in multi-step syntheses?
Methodological Answer:
- Thermal Stability : Decomposition above 150°C (TGA data) limits high-temperature applications. Store at -20°C under argon to prevent hydrolysis .
- Hydrolytic Sensitivity : The trifluoroborate group hydrolyzes in aqueous acidic conditions, forming boric acid and HF. Use scavengers (e.g., K₂CO₃) in protic solvents .
- Compatibility Studies : Test stability with common reagents (e.g., Grignard, organozincs) via NMR monitoring. For example, reaction with BuLi degrades the oxolane ring .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., 3- vs. 4-substituted oxolane) that cause spectral discrepancies .
- Crystallographic Validation : Single-crystal X-ray structures resolve ambiguities in boron hybridization (sp² vs. sp³) .
- Batch Analysis : Compare multiple synthetic batches via LC-MS to detect impurities (e.g., residual THF) that distort NMR signals .
Advanced: What computational methods are used to predict the reactivity of this boranuide in catalytic cycles?
Methodological Answer:
- DFT Calculations : Model the boron center’s Lewis acidity using Fukui indices. The 5-oxo group lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories in Suzuki couplings .
- Docking Studies : Predict interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
